molecular formula C21H23FN4O4 B2835869 1-(2-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2415602-93-4

1-(2-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2835869
CAS No.: 2415602-93-4
M. Wt: 414.437
InChI Key: STKWBHIVLUGKRP-UHFFFAOYSA-N
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Description

1-(2-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazolinone core, a piperidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Formation of the Pyrrolidine-2,5-dione Moiety: This involves the reaction of maleic anhydride with amines or amino acids under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or other suitable catalysts.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents such as halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to partially or fully hydrogenated products.

Scientific Research Applications

1-(2-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The piperidine and pyrrolidine-2,5-dione moieties may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-hydroxyquinazolin-2-one and 6,7-dimethoxyquinazolin-4-one.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and 1-benzylpiperidine.

    Pyrrolidine-2,5-dione Derivatives: Compounds such as succinimide and phthalimide.

Uniqueness

1-(2-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[2-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O4/c1-13-23-17-10-15(22)2-3-16(17)21(30)25(13)11-14-6-8-24(9-7-14)20(29)12-26-18(27)4-5-19(26)28/h2-3,10,14H,4-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKWBHIVLUGKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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